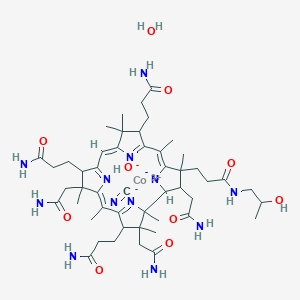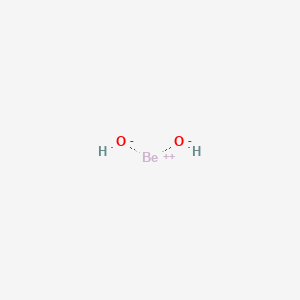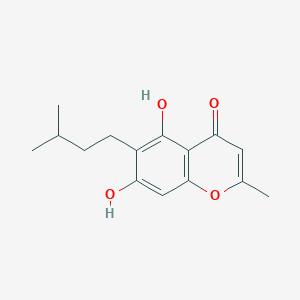
1-Acetoxyacenaphthene
Overview
Description
Synthesis Analysis
The synthesis of 1-Acetoxyacenaphthene involves multiple methods . One method involves the use of dmap in triethylamine at 0 degrees Celsius, left overnight . Other methods involve the use of acenaphthoquinone as a building block for the synthesis of a variety of heterocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR . A tool named “What is this?” (WIT) has been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .Chemical Reactions Analysis
The chemical reactions of this compound can be analyzed systematically . The reactive system is evaluated to understand the reaction chemistry, identify the possibility of thermal exothermal activity, and quantify the reactive chemical hazards .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques . These properties include density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Biodegradation and Environmental Remediation : One significant application of 1-Acetoxyacenaphthene is in the study of biodegradation pathways for environmental remediation. A study characterizes the metabolic pathway involved in the assimilation of acenaphthene by Acinetobacter sp., suggesting hydroxylation to 1-acenaphthenol followed by further transformations before entering the tricarboxylic acid cycle. This research is crucial for understanding how environmental contaminants can be biologically degraded (Ghosal et al., 2013).
Atmospheric Chemistry : Another study explores the gas-phase reactions of acenaphthene with hydroxyl radicals, nitrate radicals, and ozone, providing insights into its atmospheric fate and the formation of various products, including 1-acenaphthenone. This research is significant for understanding the environmental and health impacts of polycyclic aromatic hydrocarbons (PAHs) in the atmosphere (Zhou & Wenger, 2013).
Analytical Chemistry and Fossil Fuel Analysis : The use of 13C Nuclear Magnetic Resonance (NMR) to assess fossil fuel biodegradation is another crucial application. A study demonstrates how [1-13C]acenaphthene can be used to study the biodegradation of acenaphthene in the presence of other aromatic hydrocarbons, revealing the formation of various products like 1-acenaphthenol and 1-acenaphthenone. This technique is valuable for assessing bioremediation performance and understanding the degradation pathways of PAHs in fossil fuels (Selifonov et al., 1998).
Stereochemistry and Chemical Reaction Mechanisms : Research into the stereochemistry and mechanisms of electron impact-induced elimination reactions in acenaphthenol and acetoxyacenaphthene provides insight into the chemical behavior and transformation of these compounds under low energy conditions. Such studies are fundamental for understanding the chemical properties and reactivity of PAH derivatives (Manhart, Brown, & Hunter, 1977).
Pharmaceutical and Biological Applications : Acenaphthene and its derivatives have been studied for their biological and pharmaceutical potential. For example, new acenaphthene derivatives have been isolated from the rhizomes of Musa basjoo and tested for their cytotoxic activities against various cell lines, indicating potential applications in cancer therapy (Jiang et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that acenaphthoquinone, a related compound, is used as a building block for the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . These compounds often have specific targets in biological systems, but the exact targets for 1-Acetoxyacenaphthene remain to be identified.
Mode of Action
It is known that acenaphthoquinone undergoes a wide range of reactions in the synthesis of heterocyclic compounds . For instance, the carbonyl unit of acenaphthoquinone undergoes nucleophilic attack by an amine to afford an imine intermediate, which then undergoes intramolecular cyclization
Biochemical Pathways
It is known that acenaphthoquinone and its derivatives can be involved in a variety of reactions leading to the synthesis of heterocyclic compounds These compounds can then interact with various biochemical pathways, depending on their specific structures and properties
Pharmacokinetics
It is known that polycyclic aromatic hydrocarbons (pahs), a group of compounds to which this compound belongs, can be absorbed into the body through inhalation, ingestion, and skin contact . Once in the body, PAHs can distribute to various tissues, particularly fat tissues . They are typically metabolized and excreted within a few days .
Result of Action
It is known that acenaphthoquinone and its derivatives can be used to synthesize a variety of heterocyclic compounds These compounds can have a wide range of effects on cells, depending on their specific structures and properties
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, PAHs, including this compound, can be found in various environmental sources, including vehicle exhaust, coal, coal tar, and hazardous waste sites . These environmental sources can lead to human exposure to this compound and other PAHs . Furthermore, environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and reactivity of this compound.
properties
IUPAC Name |
1,2-dihydroacenaphthylen-1-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-9(15)16-13-8-11-6-2-4-10-5-3-7-12(13)14(10)11/h2-7,13H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSIEGCCYVPJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=CC=CC3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381758 | |
| Record name | 1-ACETOXYACENAPHTHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14966-36-0 | |
| Record name | 1-ACETOXYACENAPHTHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)

![2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B83513.png)








